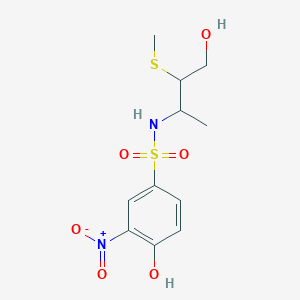
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This compound has been studied for its potential anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound has also been used in materials science for its ability to form stable films on various surfaces.
Mechanism of Action
The mechanism of action of N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is not well understood, and further research is needed to determine its exact mode of action. However, it is believed to inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. It has also been shown to interact with certain biological molecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to interact with certain biological molecules, such as proteins and nucleic acids. However, further research is needed to determine its exact biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine in lab experiments include its potential anticancer properties, its ability to form stable films on various surfaces, and its potential use as a fluorescent probe for detecting biological molecules. However, the limitations of using this compound include its complex synthesis method and the need for specialized knowledge and equipment.
Future Directions
There are several future directions for research on N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine. One potential direction is to further study its anticancer properties and determine its exact mechanism of action. Another potential direction is to explore its potential use as a fluorescent probe for detecting biological molecules. Additionally, it may be possible to modify the structure of this compound to improve its properties and potential applications. Overall, N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has significant potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 2-((4-aminophenyl)thio)-1,3-thiazole-4-carboxylic acid, which is then reacted with 1-pentyne and triethylamine to form the final product. This process requires specialized knowledge and equipment, and it is essential to follow the proper safety protocols to avoid any mishaps.
properties
IUPAC Name |
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-3-7(4-2)9-5-8-6-12-11-10-8/h1,6-7,9H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDOYQZLNJQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)NCC1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)